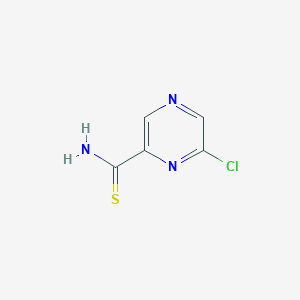

6-Chloropyrazine-2-carbothioamide

Description

Properties

IUPAC Name |

6-chloropyrazine-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3S/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTDVHCRTBXMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361619 | |

| Record name | Pyrazinecarbothioamide, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61689-61-0 | |

| Record name | Pyrazinecarbothioamide, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloropyrazine 2 Carbothioamide and Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on the conversion of an existing functional group on the pyrazine (B50134) ring to a carbothioamide in a single chemical step.

Homolytic substitution reactions, such as the Minisci reaction, represent a powerful tool for the C-H functionalization of electron-deficient heterocycles like pyrazines. anu.edu.aunih.govwikipedia.org This type of reaction typically involves the generation of a radical species that then adds to the protonated heteroaromatic ring. While direct homolytic thionation is not a commonly cited pathway, the principles of homolytic acylation of protonated pyrazine derivatives are well-documented. rsc.org In these reactions, acyl radicals, generated from aldehydes or α-keto-acids, selectively attack the positions alpha and gamma to the nitrogen atoms in the pyrazine ring, leading to acylated pyrazines with high efficiency. rsc.org This suggests a potential, albeit less conventional, route where a thioacyl radical could be employed for the direct synthesis of pyrazinecarbothioamides.

A related approach involves the Minisci-type reaction for the introduction of alkyl groups onto the pyrazine ring. anu.edu.auacs.org These methods offer a green chemistry approach by often avoiding toxic catalysts and halogenated solvents. anu.edu.auacs.org

A widely utilized and efficient method for the synthesis of 6-chloropyrazine-2-carbothioamide is the thionation of its corresponding carboxamide precursor, 6-chloropyrazine-2-carboxamide (B1586017). Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and effective thionating agent for this purpose. organic-chemistry.orgnih.govencyclopedia.pub The reaction mechanism involves the exchange of the carbonyl oxygen atom for a sulfur atom. organic-chemistry.org This transformation is typically carried out by heating the carboxamide with Lawesson's reagent in an anhydrous solvent like toluene. nih.gov This method is favored for its high yields and broad applicability in organic synthesis. organic-chemistry.orgnih.govencyclopedia.pub Microwave-assisted thionation using Lawesson's reagent has also been shown to significantly reduce reaction times. encyclopedia.pub

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 6-Chloropyrazine-2-carboxamide | Lawesson's Reagent | Toluene | Reflux | This compound | High |

This table represents typical reaction conditions and is for illustrative purposes.

Precursor-Mediated Synthetic Approaches

These synthetic routes involve the initial preparation of a pyrazine derivative that is subsequently converted to the target this compound.

6-Chloropyrazine-2-carboxamide is a key intermediate in the synthesis of its thioamide analog. mdpi.comresearchgate.net The synthesis of this precursor can be achieved through the partial hydrolysis of 6-chloropyrazine-2-carbonitrile. mdpi.comresearchgate.net This hydrolysis is carefully controlled by adjusting the pH and temperature to avoid complete hydrolysis to the carboxylic acid. mdpi.com Once the carboxamide is obtained, it can be readily converted to this compound via thionation with reagents such as Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org

| Precursor | Reaction | Reagent | Product |

| 6-Chloropyrazine-2-carbonitrile | Partial Hydrolysis | H₂O₂, NaOH | 6-Chloropyrazine-2-carboxamide |

| 6-Chloropyrazine-2-carboxamide | Thionation | Lawesson's Reagent | This compound |

This table outlines the two-step precursor-mediated synthesis.

The versatile precursor, 6-chloropyrazine-2-carbonitrile, can also be directly converted to this compound. nih.gov This is typically achieved by reacting the nitrile with a source of sulfur, such as hydrogen sulfide (B99878), in the presence of a base. Another method involves the use of phosphorus pentasulfide for the direct conversion of nitriles to thioamides. organic-chemistry.org This pathway offers a more direct route to the target compound by bypassing the isolation of the carboxamide intermediate.

Advanced Reaction Chemistries in Pyrazine Synthesis

The field of organic synthesis is continually evolving, with the development of advanced reaction methodologies that can be applied to the synthesis of functionalized pyrazines. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have been employed to construct complex pyrazine derivatives. nih.govrsc.org Palladium-catalyzed reactions are particularly prominent in this area. nih.govrsc.orgrsc.org For instance, palladium-catalyzed C-N coupling reactions can be used to introduce amino functionalities to the pyrazine ring, although nucleophilic aromatic substitution is often a more direct method for chloropyrazines. rsc.org

Furthermore, directed ortho-metalation provides a powerful strategy for the regioselective functionalization of the pyrazine nucleus, which is inherently electron-deficient and thus challenging to functionalize via electrophilic aromatic substitution. acs.org The development of dual c-Met/VEGFR-2 inhibitors based on the anu.edu.aunih.govrsc.orgtriazolo[4,3-a]pyrazine scaffold highlights the importance of advanced synthetic routes to novel pyrazine derivatives. nih.gov These advanced methods offer greater control, efficiency, and access to a wider range of substituted pyrazines, including precursors for this compound.

Nucleophilic Substitution Reactions on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for modifying the pyrazine ring, particularly when it is substituted with a good leaving group like a halogen. The chlorine atom on this compound makes it a candidate for such reactions. The electron-withdrawing pyrazine nitrogens facilitate nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex).

A common approach involves the displacement of a halide from a chloropyrazine precursor. For instance, in the synthesis of pyrazinamide (B1679903) analogues, aminodehalogenation of a chloropyrazine carboxamide with a substituted benzylamine (B48309) can yield a benzylaminopyrazine-2-carboxamide. rjpbcs.comresearchgate.net This reaction typically proceeds by heating the chloropyrazine derivative with an excess of the amine, sometimes in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. rjpbcs.com

The initial step towards the target molecule often involves the synthesis of the corresponding carboxamide. 6-Chloropyrazine-2-carboxylic acid can be converted to its more reactive acyl chloride using thionyl chloride (SOCl₂). mdpi.com This acyl chloride is then treated with an amine to form the amide bond via nucleophilic acyl substitution. The resulting 6-chloropyrazine-2-carboxamide can then be converted to the final carbothioamide. A widely used method for this thionation step is treatment with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide), which effectively converts the carbonyl group to a thiocarbonyl. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 3-Chloropyrazine-2-carboxamide (B1267238) | Substituted Benzylamine, Triethylamine | 3-(Benzylamino)pyrazine-2-carboxamide | Nucleophilic Aromatic Substitution (Aminodehalogenation) rjpbcs.com |

| 6-Chloropyrazine-2-carboxylic acid | 1. SOCl₂, Toluene2. Substituted Aniline, Pyridine | N-Aryl-6-chloropyrazine-2-carboxamide | Nucleophilic Acyl Substitution mdpi.com |

| Pyrazine-2-carboxamide | Lawesson's Reagent | Pyrazine-2-carbothioamide | Thionation nih.gov |

Strategic Utilization of N-Oxide Intermediates

The strategic use of N-oxide intermediates provides an alternative method to activate the pyrazine ring towards nucleophilic attack. scripps.edu Oxidation of one of the pyrazine nitrogen atoms to an N-oxide significantly alters the electronic properties of the ring, making the positions ortho (2- and 6-) and para (4-, which is another nitrogen) to the N-oxide group highly susceptible to nucleophilic substitution. scripps.educhemtube3d.com

The synthesis proceeds in three main stages:

N-Oxidation: The parent pyrazine is treated with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), to form the pyrazine N-oxide.

Nucleophilic Substitution: The N-oxide is then reacted with a nucleophile. For example, treatment with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2-position. chemtube3d.com This step proceeds via an addition-elimination mechanism, where the N-oxide oxygen first attacks the electrophilic phosphorus, followed by the attack of a chloride ion on the activated ring.

Deoxygenation: The N-oxide group is subsequently removed to restore the pyrazine ring. This can be accomplished using reducing agents like phosphorus trichloride (B1173362) (PCl₃).

Regio- and Chemoselective Metallation for Pyrazine Ring Functionalization

For highly specific functionalization, regio- and chemoselective metalation (deprotonation) has emerged as a powerful tool. nih.gov This method uses strong, sterically hindered bases, such as turbo-Grignard reagents (e.g., TMPMgCl·LiCl), to selectively remove a proton from the pyrazine ring. The position of deprotonation is directed by the substituents already present on the ring.

In the case of chloropyrazines, metalation can be directed to a specific position. For example, the use of TMPMgCl·LiCl allows for the deprotonation of chloropyrazine at the position adjacent to the chlorine atom. The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, iodine, etc.), leading to the formation of highly functionalized pyrazines in good yields. nih.gov

This technique offers exceptional control over regioselectivity, enabling the synthesis of complex pyrazine derivatives that are not readily accessible through classical SNAr reactions. The choice of the metalating agent and the reaction conditions are crucial for achieving the desired outcome. nih.gov

Table 2: Example of Regioselective Metallation

| Substrate | Reagent(s) | Electrophile | Product |

|---|---|---|---|

| Chloropyrazine | 1. TMPMgCl·LiCl2. E⁺ | I₂ | Iodo-chloropyrazine nih.gov |

| Chloropyrazine | 1. TMPMgCl·LiCl2. E⁺ | R-CHO | (Hydroxyalkyl)chloropyrazine nih.gov |

Comparative Analysis of Synthetic Efficiency and Selectivity

Each synthetic methodology offers distinct advantages and disadvantages regarding efficiency and selectivity.

Nucleophilic Substitution (SNAr): This is often the most direct route. Its efficiency is high if the pyrazine ring is sufficiently activated by electron-withdrawing groups and contains a good leaving group. However, its selectivity can be poor if multiple reactive sites are present, potentially leading to mixtures of isomers. The synthesis of the target thioamide via this route would likely involve the formation of a carboxamide followed by a separate thionation step, adding to the total number of steps.

Regioselective Metallation: This method provides the highest degree of versatility and regioselectivity, allowing for the functionalization of specific C-H bonds that are otherwise unreactive. It enables the creation of complex substitution patterns not achievable by other means. However, this efficiency and selectivity come at the cost of requiring highly sensitive reagents (organometallics) and strictly controlled, anhydrous reaction conditions, which may not be ideal for large-scale synthesis.

Structure Activity Relationship Sar Studies of 6 Chloropyrazine 2 Carbothioamide Analogues

Influence of Substituent Variations on Biological Activity Profiles

The biological activity of pyrazine (B50134) derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. nih.gov Alterations to the core structure can lead to significant changes in efficacy and target specificity.

The introduction of alkyl and aryl groups onto the pyrazine ring has been shown to modulate the biological activity of 6-chloropyrazine-2-carbothioamide analogues. For instance, in the context of antitubercular activity, the presence of a phenyl substituent at the C6 position of the pyrimidinone ring (a related heterocyclic system) was found to be crucial for maintaining activity against Mycobacterium tuberculosis. nih.gov Conversely, replacing the phenyl group with smaller alkyl groups like methyl (CH₃) or trifluoromethyl (CF₃) led to a significant decrease in potency. nih.gov

In the realm of anticancer research, the fusion of a phenyl ring with a pyrimidinone ring to form a quinazolinone structure maintained potency but with lower selectivity. nih.gov Furthermore, the addition of bulkier alkyl groups, such as ethyl and cyclopropyl, to the pyrazole (B372694) ring in pyrazolylpyrimidinone derivatives was tolerated for antitubercular activity, although it sometimes led to a decrease in the selectivity index. nih.gov The synthesis of various pyrazinamide (B1679903) analogues with different aliphatic and aromatic amine substitutions has also been explored, with the yield and reaction time being dependent on the type of amine used. its.ac.idresearchgate.net

The position of halogen atoms and other functional groups on the pyrazine ring plays a critical role in determining the biological activity of the analogues. In a series of 2,6-dichloropurine (B15474) analogues, the presence of chloro substituents was highlighted as important for antiproliferation activity. mdpi.com Similarly, for its.ac.idCurrent time information in Bangalore, IN.researchgate.netoxadiazolo[3,4-b]pyrazine derivatives, bisanilino analogues with chlorine atoms at the meta- and para-positions of the phenyl groups showed notable resistance-modifying activity against multidrug-resistant bacteria. nih.gov

The importance of the substituent's position is further underscored in studies of 4-anilino-quinazoline derivatives, where analogues with 6,7-dimethoxy substituents demonstrated better inhibitory effects against EGFR and VEGFR-2 compared to those with a dioxolane ring at the same positions. mdpi.com In another study, ortho-substituted fluoro analogues of 1,3,4-oxadiazole (B1194373) derivatives displayed superior FAK inhibitory activity compared to their meta- and para-substituted counterparts. mdpi.com These findings collectively indicate that the precise placement of functional groups is a key determinant of biological efficacy.

Comparative Biological Activity of Thioamide vs. Carboxamide Derivatives

The conversion of the carboxamide group (-CONH₂) to a thioamide group (-CSNH₂) is a common strategy in medicinal chemistry to modulate biological activity. In the case of pyrazine derivatives, this modification has been noted for its potential to enhance therapeutic properties. Quantitative structure-activity relationship (QSAR) studies on pyrazine carbothioamide derivatives have shown that their tuberculostatic potency is dependent on both the size of the substituent and the electronic properties of the molecule. nih.gov

While direct comparative studies between this compound and its exact carboxamide analogue are not extensively detailed in the provided results, the broader literature on pyrazinamide (the carboxamide counterpart) and its thio-analogues suggests that the thioamide group can significantly influence factors like lipophilicity and target interaction. For instance, the synthesis of pyrazinamide analogues often involves the reaction of pyrazine-2-carboxylic acids with amines to form carboxamides, which have shown antitubercular activity. its.ac.idresearchgate.net The exploration of carbothioamide derivatives represents a key avenue for optimizing the activity of this class of compounds. nih.gov

Role of Physicochemical Descriptors in SAR Modeling

Physicochemical descriptors are essential tools in SAR modeling, providing quantitative measures of a molecule's properties that can be correlated with its biological activity. These descriptors help in understanding the underlying mechanisms of drug action and in designing new compounds with improved properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For pyrazine derivatives, lipophilicity has been identified as a key factor in their biological activity. nih.gov

Identification and Elucidation of Key Structural Elements for Activity

Based on the comprehensive SAR studies, several key structural elements have been identified as crucial for the biological activity of this compound analogues. The pyrazine ring itself is a fundamental pharmacophore, with its nitrogen atoms playing a vital role in interacting with biological targets. nih.gov

Applications of 6 Chloropyrazine 2 Carbothioamide in Synthetic Chemistry and Early Stage Drug Discovery Research

Utility as a Key Synthetic Intermediate

The structural features of 6-Chloropyrazine-2-carbothioamide make it a versatile building block in organic synthesis. The pyrazine (B50134) core is a common motif in biologically active molecules, and the reactive carbothioamide and chloro-substituents serve as chemical handles for constructing larger, more complex structures.

The carbothioamide group is instrumental in the synthesis of various heterocyclic compounds. nih.gov This functional group is known to be a key component in building physiologically active molecules like 1H-pyrazole-1-carbothioamide and its derivatives. nih.gov For instance, research has demonstrated the use of related carbothioamide-based precursors in the synthesis of pyrazoline analogs. nih.gov Pyrazoline, a five-membered ring containing two adjacent nitrogen atoms, is a significant scaffold in drug design due to its association with a wide range of biological activities. nih.gov The synthesis often involves the reaction of a precursor with thiosemicarbazide, a close relative of the carbothioamide moiety, to form new heterocyclic ring systems. nih.govnih.gov The pyrazine nucleus itself is a 1,4-dinitrogen-containing six-membered aromatic heterocycle that is a core component of numerous therapeutic agents. mdpi.com

Beyond forming new rings, this compound serves as a foundational component for assembling more intricate molecules. Synthetic strategies can utilize the compound as a starting point, modifying its functional groups to attach other molecular fragments. An example of this is the design and synthesis of carbothioamide/carboxamide-based pyrazoline analogs, which have been investigated for their potential as anticancer agents. nih.gov In these processes, the core structure is elaborated upon to produce a library of related compounds with varying substituents, allowing for the exploration of structure-activity relationships. nih.gov

Contributions to Medicinal Chemistry Research Paradigms

In the realm of medicinal chemistry, the value of a compound like this compound lies not only in the biological activity of its derivatives but also in its ability to contribute to the fundamental processes of drug discovery, such as identifying and refining potential new drugs.

Lead compounds are molecules that show promising activity towards a specific biological target and serve as the starting point for drug development. researchgate.net The process of drug lead discovery often involves screening libraries of compounds to identify such molecules. researchgate.net Derivatives of pyrazine-carbothioamides have emerged from such research as promising candidates.

For example, a study focused on developing new anticancer agents identified a pyrazoline analog derived from a carbothioamide precursor, designated as compound 3a , as a potent agent against human lung cancer (A549) and cervical cancer (HeLa) cell lines. nih.gov This compound demonstrated significant cytotoxicity against cancer cells while showing low toxicity to normal human lung cells, establishing it as a valuable lead compound for further optimization. nih.gov The table below summarizes the cytotoxic activity of this lead compound and a related analog. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) | Normal Cell Line (HFL-1) IC₅₀ (µM) |

| 3a | A549 (Lung Cancer) | 13.49 ± 0.17 | 114.50 ± 0.01 |

| 3a | HeLa (Cervical Cancer) | 17.52 ± 0.09 | 114.50 ± 0.01 |

| 3h | A549 (Lung Cancer) | 22.54 ± 0.25 | 173.20 ± 1.10 |

| 3h | HeLa (Cervical Cancer) | 24.14 ± 0.86 | 173.20 ± 1.10 |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

Structure-based drug design utilizes high-resolution structural data of biological targets to design molecules that can interact with them effectively. nih.gov Computational tools like molecular docking are central to this approach. Derivatives of this compound have been used in such computational studies to understand their mechanism of action and to refine their structure for better efficacy.

In the investigation of pyrazoline analogs as anticancer agents, molecular docking studies were performed using Autodock Vina software to model the interaction between the synthesized compounds and B-DNA. nih.gov This computational analysis helps to visualize and predict how the molecule binds to its target, providing insights that guide the design of new, more potent analogs. nih.gov Such studies are crucial for building and validating predictive models that can accelerate the drug discovery process by prioritizing which compounds to synthesize and test. nih.govmdpi.com

Exploration in Agrochemical Research

The pyrazine chemical scaffold is not only relevant to medicine but also to agriculture. Structurally related compounds, specifically chlorinated pyrazine-carboxamides, have been synthesized and evaluated for their potential use in agrochemical applications. Research has been conducted on a series of N-phenylpyrazine-2-carboxamides, which share the core chloropyrazine ring with this compound, to test their biological activities. nih.gov

These studies revealed that certain pyrazine derivatives exhibit significant photosynthesis-inhibiting activity. nih.gov Specifically, 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as the most potent inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts, with an IC₅₀ value of 43.0 µmol/L. nih.gov This activity suggests a potential application as a herbicide, as interfering with photosynthesis is a common mechanism of action for such agents. The research highlights how modifications to the pyrazine-carboxamide scaffold can lead to potent biological effects relevant to the agrochemical industry. nih.gov

Assessment of Herbicidal Potential

The structural motif of pyrazine, a nitrogen-containing heterocycle, is found in numerous compounds with diverse biological activities, including applications in agriculture as herbicides. researchgate.netnih.gov Research into pyrazine derivatives has revealed their potential to act as potent agents for weed control, often through mechanisms that disrupt essential plant physiological processes. researchgate.netresearchgate.net While specific herbicidal activity data for this compound is not extensively documented in publicly available literature, the evaluation of structurally related pyrazine compounds provides significant insights into its potential herbicidal profile.

Substituted pyrazines have been identified as effective herbicidal agents. researchgate.net Their mode of action is often linked to the inhibition of chlorophyll (B73375) formation or the acceleration of its degradation, leading to chlorosis in weeds. researchgate.net This selective action allows for the control of undesirable plants without causing harm to useful crops, marking them as potentially high-selective herbicides. researchgate.net

Studies on pyrazinecarboxamides, which are structurally analogous to this compound, have demonstrated their ability to inhibit photosynthesis. Specifically, these compounds can interfere with the oxygen evolution rate in chloroplasts. researchgate.net For example, 2-(5-methyl-pyrazine-2-carboxamido)benzoic acid has been identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts. researchgate.net Furthermore, other pyrazine derivatives, such as 3-amino-6-chloro-pyrazine-6-carboxylic acid, have been shown to exhibit anti-auxin behavior, another important mechanism for herbicidal action. researchgate.netresearchgate.net The herbicidal activity of these compounds is influenced by factors such as lipophilicity and the electronic effects of their substituents. researchgate.net

The exploration of various pyrazole (B372694) and picolinic acid derivatives in herbicidal research further underscores the potential of heterocyclic compounds in this domain. For instance, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been synthesized and shown to exhibit significant post-emergence herbicidal activity. mdpi.com These findings suggest that the pyrazine core, particularly when substituted with functionalities like a chloro group and a carbothioamide moiety, represents a promising scaffold for the development of new herbicides.

Table 1: Herbicidal Activity of Selected Pyrazine Derivatives

| Compound Name | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Substituted Pyrazines | Chlorophyll formation/degradation | Induces chlorosis in weeds | researchgate.net |

| 2-(5-methyl-pyrazine-2-carboxamido)benzoic acid | Photosynthesis (Oxygen evolution rate in spinach chloroplasts) | IC50 = 85.0 μmol·L-1 | researchgate.net |

| 3-amino-6-chloro-pyrazine-6-carboxylic acid | Auxin signaling | Anti-auxin behavior | researchgate.netresearchgate.net |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives | Not specified | Post-emergence herbicidal activity | mdpi.com |

Emerging Applications in Materials Science (based on analogous heterocyclic systems)

Heterocyclic compounds, including pyrazine derivatives, are gaining increasing attention in the field of materials science due to their unique electronic and photophysical properties. researchgate.netjournalijar.com While specific research on the material science applications of this compound is limited, the broader class of heterocyclic systems provides a strong indication of its potential in this area. The presence of heteroatoms like nitrogen and sulfur in the ring structure of such compounds significantly influences their chemical and physical characteristics, making them valuable for various advanced material applications. nih.gov

One of the most promising areas for the application of heterocyclic compounds is in the development of organic electronics. They are being explored as key components in:

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds can function as emissive materials in OLEDs, contributing to the generation of light. researchgate.net Their tunable electronic properties allow for the production of a wide range of colors and can enhance the efficiency and stability of the devices.

Organic Photovoltaics (OPVs): In the realm of solar energy, heterocyclic compounds are utilized as donor materials in OPVs. researchgate.net Their ability to absorb light and facilitate charge separation and transport is crucial for the performance of these solar cells.

Conducting Polymers: The incorporation of heterocyclic units, such as pyrrole (B145914) and thiophene, into polymer chains has led to the development of conducting polymers. nih.govmdpi.com These materials combine the electrical properties of metals with the processing advantages of plastics, finding use in sensors, antistatic coatings, and flexible electronic devices.

Furthermore, the ability of heterocyclic compounds to form complex structures and interact with other molecules makes them suitable for the functionalization of nanomaterials. researchgate.net Their inherent optical properties, such as fluorescence and phosphorescence, also make them valuable as dyes and pigments. nih.gov The investigation of X-shaped pyrazine derivatives for second-order nonlinear optical (NLO) properties further highlights the potential for pyrazine-based materials in advanced optical applications. awsjournal.org Given these trends, it is plausible that this compound and its derivatives could be investigated for similar applications in materials science, leveraging the electronic characteristics imparted by the chloropyrazine and carbothioamide functionalities.

Table 2: Potential Material Science Applications of Heterocyclic Systems

| Application Area | Role of Heterocyclic Compound | Potential Benefit | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emissive material | Tunable color and improved efficiency | researchgate.net |

| Organic Photovoltaics (OPVs) | Donor material | Enhanced light absorption and charge transport | researchgate.net |

| Conducting Polymers | Monomeric unit | Electrical conductivity with polymer processability | nih.govmdpi.com |

| Nanomaterials | Functionalizing agent | Tailored surface properties | researchgate.net |

| Dyes and Pigments | Chromophore | Absorption of light and color properties | nih.gov |

| Nonlinear Optics | NLO chromophore | Second-harmonic generation | awsjournal.org |

Future Directions and Emerging Research Avenues for 6 Chloropyrazine 2 Carbothioamide Research

Development of Novel and Sustainable Synthetic Methodologies

The advancement of pyrazine-based compounds is intrinsically linked to the methods of their creation. Future research will heavily focus on developing synthetic routes that are not only efficient but also environmentally benign and economically viable.

Key areas of development include:

Green Chemistry Approaches: Traditional chemical syntheses can generate significant waste and utilize harsh reagents. Future methodologies will prioritize the use of greener solvents, such as tert-amyl alcohol, and reduce the number of synthetic steps. rsc.org Biocatalysis, employing enzymes like Lipozyme® TL IM, is a promising avenue for creating pyrazinamide (B1679903) derivatives under milder conditions (e.g., 45°C) and with high yields. rsc.orgrsc.org

Catalyst Innovation: The use of earth-abundant base metals, such as manganese, in pincer complexes is an emerging strategy for synthesizing pyrazine (B50134) derivatives. nih.govacs.org These catalysts facilitate acceptorless dehydrogenative coupling reactions, which produce water and hydrogen gas as the only byproducts, epitomizing atom economy and sustainability. nih.govacs.org

Flow Chemistry: Continuous-flow systems offer superior control over reaction parameters like temperature and time, leading to higher yields and purity. rsc.org Developing a continuous-flow process for 6-Chloropyrazine-2-carbothioamide and its derivatives could enable scalable and efficient production. rsc.orgrsc.org For instance, a flow system for related pyrazinamides achieved high yields with a residence time of just 20 minutes. rsc.org

| Methodology | Key Features | Catalyst/Reagent Example | Advantages | Reference |

|---|---|---|---|---|

| Conventional Synthesis | Multi-step reactions, often requiring harsh conditions. | Thionyl chloride, DMF | Well-established procedures. | rsc.org |

| Biocatalytic Synthesis | Uses enzymes in greener solvents. | Lipozyme® TL IM in tert-amyl alcohol | Milder reaction conditions, high yields (up to 91.6%), environmentally friendly. | rsc.org |

| Dehydrogenative Coupling | Forms pyrazine ring with only H₂ and H₂O as byproducts. | Acridine-based manganese pincer complexes | Atom-economical, sustainable, uses earth-abundant metals. | nih.govacs.org |

| Continuous-Flow Chemistry | Automated system with precise control over reaction parameters. | Enzyme-packed microreactors | Rapid reaction times (e.g., 20 min), scalability, high efficiency. | rsc.orgrsc.org |

Integration of Advanced Computational Techniques (e.g., AI/Machine Learning) for Predictive Modeling

Future applications in the context of this compound include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

Virtual Screening: AI-driven virtual screening can rapidly assess large libraries of chemical compounds to identify molecules likely to interact with a specific biological target. mdpi.comnih.gov This can help find new potential uses for the this compound scaffold.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired therapeutic profiles. nih.govspringernature.com By providing the model with specific parameters, researchers can generate novel pyrazine-based structures optimized for a particular target.

Structure-Activity Relationship (SAR) Analysis: Machine learning methods like support vector machines (SVM) and random forests can perform quantitative structure-activity relationship (QSAR) modeling to identify the key molecular features responsible for a compound's activity. patsnap.com

| AI/ML Application | Description | Potential Impact on Research | Reference |

|---|---|---|---|

| Predictive Toxicology | Models predict potential adverse effects of new chemical entities. | Early elimination of candidates with unfavorable safety profiles. | nih.gov |

| Virtual Screening | Computationally screens large compound libraries for potential hits against a target. | Accelerates hit identification and explores vast chemical space efficiently. | mdpi.com |

| Generative Models | Designs novel molecular structures with optimized properties. | Creates next-generation pyrazine compounds with tailored activities. | springernature.com |

| QSAR Modeling | Identifies mathematical relationships between chemical structure and biological activity. | Guides the rational design of more potent and selective analogs. | patsnap.com |

Exploration of Novel Biological Targets and Mechanisms beyond Current Scope

While pyrazinamide, a related compound, is a cornerstone of tuberculosis treatment, the therapeutic potential of the pyrazine scaffold is far broader. mdpi.com Future research must look beyond established activities to uncover new biological targets and mechanisms of action for this compound and its analogs.

Promising areas for exploration include:

Antimicrobial Activity: Research has already shown that some pyrazinamide derivatives possess activity against Mycobacterium tuberculosis. nih.govresearchgate.net A crucial future direction is to screen these compounds against a wider range of pathogens, including drug-resistant bacteria and fungi.

Neurological Disorders: The inhibition of neuronal nitric oxide synthase (nNOS) is a key strategy in developing treatments for neurodegenerative diseases. nih.gov The design of carbothioamide derivatives has shown promise in this area, suggesting that the this compound scaffold could be explored for its potential to modulate targets within the central nervous system. nih.gov

Anticancer Activity: Pyrazine derivatives are being investigated for their potential as anticancer agents. mdpi.com Future work should involve screening this compound analogs against various cancer cell lines and identifying their molecular targets, which could include kinases, transcription factors, or other proteins involved in cancer progression.

Target Deconvolution: For active compounds, identifying the precise molecular target is a significant challenge. Advanced techniques such as chemical proteomics and thermal proteome profiling can be employed to determine how these molecules exert their effects at a cellular level, revealing novel mechanisms of action.

Design and Synthesis of Next-Generation Pyrazine-Based Chemical Entities with Tailored Activities

Building on insights from computational modeling and biological screening, the next logical step is the rational design and synthesis of new and improved molecules. The goal is to create next-generation pyrazine-based compounds where the activity, selectivity, and pharmacokinetic properties are precisely tailored.

This involves:

Structure-Based Drug Design: When the 3D structure of a biological target is known, computational docking can be used to design molecules that fit perfectly into the active site. nih.gov This approach was used to investigate the interaction of pyrazinamide derivatives with the mycobacterial enzyme InhA. researchgate.net

Scaffold Hopping and Bioisosteric Replacement: This involves making strategic modifications to the this compound structure. The chlorine atom, the thioamide group, or other parts of the molecule can be replaced with different functional groups to improve properties like potency, solubility, or metabolic stability.

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then grown or linked together to create a more potent lead compound. This approach can be used to explore the chemical space around the pyrazine core.

For example, a study on 3-chloropyrazine-2-carboxamide (B1267238) derivatives showed that substituting the amine with different benzylamine (B48309) groups led to compounds with significant activity against M. tuberculosis, with the 4-methylbenzyl derivative showing the best minimum inhibitory concentration (MIC). nih.govresearchgate.net This demonstrates how targeted modifications can enhance biological activity.

Multidisciplinary Research Collaborations for Comprehensive Understanding

The complexity of modern drug discovery necessitates a collaborative approach. No single discipline can fully address the challenges of bringing a new therapeutic agent from the lab to the clinic. The future of this compound research will depend on forging strong, multidisciplinary collaborations.

These collaborations should involve:

Chemists: Organic and medicinal chemists will focus on the synthesis of novel compounds and the optimization of synthetic routes. tandfonline.com

Biologists: Molecular and cellular biologists will perform the biological evaluation of the compounds, determine their mechanisms of action, and test them in relevant disease models. nih.gov

Computational Scientists: Experts in computational chemistry, bioinformatics, and AI will develop predictive models, analyze large datasets, and guide the drug design process. patsnap.com

Pharmacologists: These scientists will study the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their efficacy and safety in preclinical models.

By integrating these diverse areas of expertise, the scientific community can build a comprehensive understanding of this compound and its derivatives, maximizing the potential for discovering new therapeutic applications and accelerating their development.

Q & A

Q. What are the standard synthetic routes for 6-Chloropyrazine-2-carbothioamide, and how can intermediates be characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloropyrazine precursors (e.g., 6-chloropyrazine-2-carbonyl chloride) can react with thioamide nucleophiles under reflux with catalysts like triethylamine. Key intermediates, such as methyl 3-amino-6-chloropyrazine-2-carboxylate, are purified via column chromatography and characterized using -NMR, -NMR, and LC-MS to confirm structural integrity .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is used to assess purity (>98% by area normalization). Structural confirmation requires FT-IR (to identify C=S stretches at ~1200 cm) and mass spectrometry (ESI-MS for molecular ion peaks). X-ray crystallography may resolve ambiguities in stereochemistry, as demonstrated for related thioamide derivatives .

Q. How should solubility and stability challenges be addressed during experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Stability tests under varying pH (e.g., 2–12) and temperatures (4°C, 25°C) are recommended. For long-term storage, lyophilization or storage under inert gas (N) at -20°C prevents oxidation of the thioamide group .

Q. What are common impurities encountered during synthesis, and how are they removed?

Byproducts like unreacted chloropyrazine precursors or disulfide dimers may form. These are removed via recrystallization (using ethanol/water mixtures) or preparative TLC with ethyl acetate/hexane mobile phases. Purity is validated by melting point analysis and -NMR integration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Kinetic studies using Design of Experiments (DoE) methodologies are critical. For example, varying reaction temperatures (60–100°C), solvent polarities (DMF vs. THF), and catalyst loadings (e.g., Pd/C for coupling steps) can optimize yields. Response Surface Methodology (RSM) identifies ideal parameters, reducing side reactions like over-chlorination .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from tautomerism or dynamic exchange processes. Variable-temperature NMR (VT-NMR) can distinguish between slow- and fast-exchanging conformers. For example, broadening of peaks at low temperatures (-40°C) indicates dynamic behavior, while computational modeling (DFT) clarifies energetically favorable tautomers .

Q. What strategies are used to correlate structural modifications with bioactivity in derivatives?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing Cl with F or modifying the thioamide group). Bioactivity is assessed via in vitro assays (e.g., enzyme inhibition), with data analyzed using multivariate regression to identify key substituent effects. For instance, electron-withdrawing groups at the 6-position enhance binding affinity in related pyrazinecarboxamides .

Q. How can computational modeling predict reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculates transition-state energies for proposed mechanisms (e.g., SNAr vs. radical pathways). Molecular docking (AutoDock Vina) predicts binding modes to biological targets, guiding the design of derivatives with optimized pharmacokinetic properties. For example, simulations of thioamide interactions with cysteine proteases inform inhibitor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.